REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][OH:8].CO[CH:12](OC)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.C1(C)C(S(O)(=O)=O)=CC=CC=1>>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:2][O:1][CH:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:9]1 |f:2.3|
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
OCC(CCCCO)O
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then partitioned between saturated aqueous sodium bicarbonate (50 ml) and methylene chloride (20 ml)
|
Type
|
ADDITION
|
Details
|
The benzaldehyde dimethyl acetal (3.18 g) is treated with toluene sulfonic acid hydrate (2.08 g)
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 60 hours
|
Duration
|
60 h
|
Type
|
CUSTOM
|
Details
|
is then partitioned between saturated aqueous sodium bicarbonate (50 ml) and methylene chloride (20 ml)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is re-extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers are dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil (2.66 g), which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
Pooling and concentrating the appropriate fractions
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCC1OC(OC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |